(3S)-Aminoquinuclidine-D1 Dihydrochloride
Overview
Description
(3S)-Aminoquinuclidine-D1 Dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of quinuclidine, a bicyclic amine, and is characterized by its unique stereochemistry and chemical properties. This compound is often used in research due to its ability to interact with biological systems in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Aminoquinuclidine-D1 Dihydrochloride typically involves several steps. One common method starts with the preparation of quinuclidine, followed by the introduction of an amino group at the 3-position. This can be achieved through various chemical reactions, including reductive amination or nucleophilic substitution. The final step involves the formation of the dihydrochloride salt, which is achieved by reacting the free base with hydrochloric acid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S)-Aminoquinuclidine-D1 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
(3S)-Aminoquinuclidine-D1 Dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its interactions with biological systems, particularly in the context of neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3S)-Aminoquinuclidine-D1 Dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound, which lacks the amino group at the 3-position.
(3R)-Aminoquinuclidine: The enantiomer of (3S)-Aminoquinuclidine, with different stereochemistry.
N-Methylquinuclidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness
(3S)-Aminoquinuclidine-D1 Dihydrochloride is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1/i7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-DZWZAEAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CN2CCC1CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.